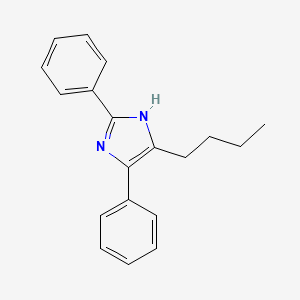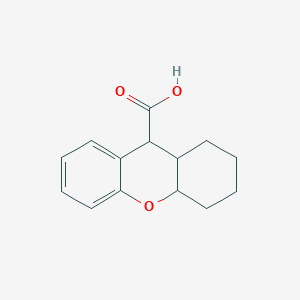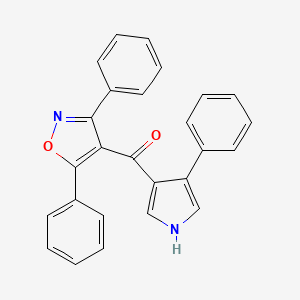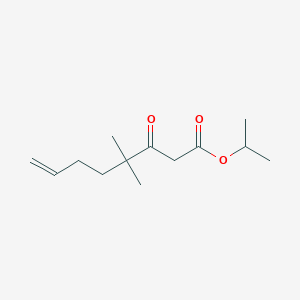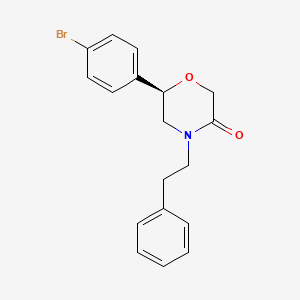
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one: is a synthetic organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biological Probes: Utilized as a probe to study biological processes and interactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry:
Material Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Signaling Pathways: Modulation of signaling pathways to exert its effects.
Comparison with Similar Compounds
(6r)-6-(4-Chlorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Methylphenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness:
Bromophenyl Group: The presence of the bromophenyl group imparts unique chemical and physical properties to the compound.
Reactivity: The bromophenyl group may influence the reactivity and interaction of the compound with various molecular targets.
This detailed article provides a comprehensive overview of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
920801-94-1 |
|---|---|
Molecular Formula |
C18H18BrNO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(6R)-6-(4-bromophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15(7-9-16)17-12-20(18(21)13-22-17)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI Key |
SHISLEWMJGSRKX-KRWDZBQOSA-N |
Isomeric SMILES |
C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


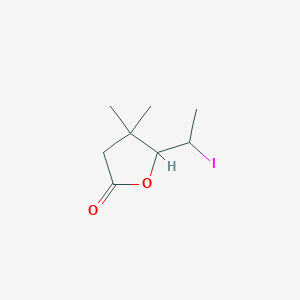
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
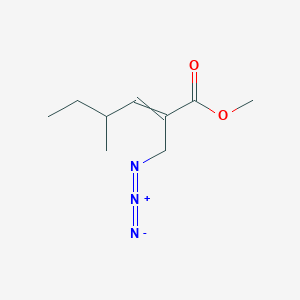
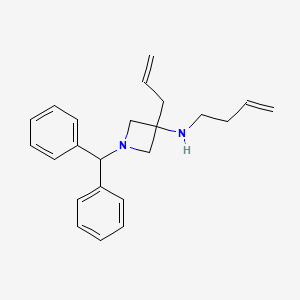
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
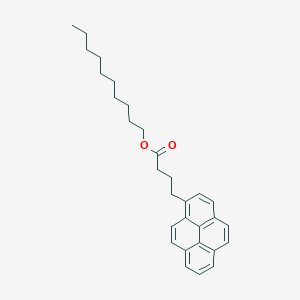
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
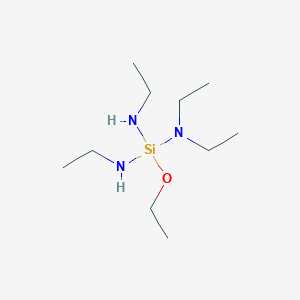

![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
